An In-Depth Technical Guide to 5-Phenylpent-4-enoic Acid (C₁₁H₁₂O₂)
An In-Depth Technical Guide to 5-Phenylpent-4-enoic Acid (C₁₁H₁₂O₂)
This guide provides a comprehensive technical overview of 5-phenylpent-4-enoic acid, a versatile bicyclic molecule with significant potential in medicinal chemistry and materials science. We will delve into its synthesis, physicochemical properties, spectroscopic characterization, and applications, offering insights grounded in established scientific principles and field-proven methodologies.
Introduction: A Molecule of Interest
5-Phenylpent-4-enoic acid, with the chemical formula C₁₁H₁₂O₂, is an organic compound that merges an aromatic phenyl group with a pentenoic acid aliphatic chain.[1] This unique structural combination imparts a dual functionality that makes it a valuable intermediate in the synthesis of more complex organic molecules.[1] Its investigation extends from its role as a building block in drug formulation to its potential use in agriculture due to its nematicidal properties.[1] This guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of this compound's core characteristics and the methodologies for its synthesis and analysis.
Synthesis of 5-Phenylpent-4-enoic Acid: The Wittig Reaction
A reliable and commonly employed method for the synthesis of 5-phenylpent-4-enoic acid is the Wittig reaction.[1] This Nobel Prize-winning reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon double bond from a carbonyl group and a phosphorus ylide.[2] The choice of the Wittig reaction is strategic as it offers a high degree of control over the location of the newly formed double bond.
The overall transformation involves the reaction of benzaldehyde with an ylide generated from (3-carboxypropyl)triphenylphosphonium bromide.
Caption: The Wittig reaction for the synthesis of 5-Phenylpent-4-enoic acid.
Step-by-Step Experimental Protocol
The following protocol details the synthesis of (E)-5-phenylpent-4-enoic acid via the Wittig reaction. The causality behind key steps is explained to provide a deeper understanding of the process.
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Ylide Generation:
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To a solution of (3-carboxypropyl)triphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF), a solution of sodium bis(trimethylsilyl)amide (NaHMDS) in THF (2.2 equivalents) is added dropwise at 0 °C.[3]
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Rationale: NaHMDS is a strong, non-nucleophilic base that efficiently deprotonates the phosphonium salt to form the reactive phosphorus ylide. The use of anhydrous THF is crucial to prevent quenching of the ylide by water. The reaction is performed at 0 °C to control the exothermicity of the acid-base reaction.
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Reaction with Benzaldehyde:
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The reaction mixture is stirred for 30 minutes at 0 °C and then cooled to -78 °C.[3]
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Benzaldehyde (1 equivalent) is then added dropwise.[3]
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The reaction is allowed to warm to room temperature overnight.[3]
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Rationale: Cooling to -78 °C before the addition of benzaldehyde helps to control the rate of the reaction and can influence the stereoselectivity. Allowing the reaction to warm to room temperature overnight ensures the reaction goes to completion.
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Work-up and Purification:
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Water and diethyl ether are added to the reaction mixture. The aqueous layer is separated and acidified with 1 M aqueous hydrochloric acid to a pH of 1.[3]
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The acidified aqueous layer is then extracted twice with ethyl acetate.[3]
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The combined organic layers are dried over sodium sulfate, filtered, and concentrated in vacuo.[3]
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The crude product is purified by silica gel chromatography.[3]
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Rationale: The initial water and ether wash removes the triphenylphosphine oxide byproduct, which is more soluble in the organic phase. Acidification of the aqueous layer protonates the carboxylate salt of the product, rendering it soluble in ethyl acetate for extraction. Drying with sodium sulfate removes residual water, and silica gel chromatography provides the pure product.
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Physicochemical and Spectroscopic Characterization
Accurate characterization is paramount for confirming the identity and purity of the synthesized compound.
Physicochemical Properties
There is some discrepancy in the reported physical state and melting point of 5-phenylpent-4-enoic acid in the literature. The most frequently cited properties for the solid (E)-isomer are presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₂O₂ | [1][4] |
| Molecular Weight | 176.21 g/mol | [5] |
| Appearance | White solid / powder | [4][6] |
| Melting Point | 87-88 °C | [1] |
| Density | ~1.114 g/cm³ | [1] |
| Solubility | Soluble in most organic solvents, insoluble in water. | [7] |
Note: Some sources have reported this compound as a liquid with a melting point of -11 °C and a boiling point of 290-292 °C.[7] Researchers should be aware of this discrepancy and rely on their own analytical data for confirmation.
Spectroscopic Data
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following are the reported ¹H and ¹³C NMR data for (E)-5-phenylpent-4-enoic acid.
¹H NMR (600 MHz, Chloroform-d):
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δ 7.34 (d, J = 7.3 Hz, 2H)
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δ 7.30 (t, J = 7.7 Hz, 2H)
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δ 7.23 – 7.19 (m, 1H)
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δ 6.45 (d, J = 15.8 Hz, 1H)
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δ 5.86 – 5.78 (m, 1H)
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δ 2.39 – 2.31 (m, 2H)
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δ 2.17 (t, J = 7.4 Hz, 2H)
¹³C NMR (150 MHz, Chloroform-d):
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δ 171.3
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δ 137.3
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δ 115.4
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δ 51.9
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δ 41.8 (3C)
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δ 36.9
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δ 36.4 (3C)
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δ 29.7
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δ 29.5 (3C)
Source: Royal Society of Chemistry[3]
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O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.
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C=O stretch (carboxylic acid): A strong, sharp absorption around 1700-1725 cm⁻¹.
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C=C stretch (alkene): A medium intensity band around 1640-1680 cm⁻¹.
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=C-H stretch (aromatic and alkene): Absorptions above 3000 cm⁻¹.
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C-H stretch (aliphatic): Absorptions below 3000 cm⁻¹.
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for 5-phenylpent-4-enoic acid would be expected at m/z = 176. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).
Applications in Drug Development and Beyond
5-Phenylpent-4-enoic acid serves as a valuable scaffold and intermediate in several scientific domains.
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Pharmaceutical Development: It is investigated as a building block in the formulation of new therapeutic agents.[1] Its structure can be modified to explore structure-activity relationships in drug discovery programs.
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Biological Research: The compound has demonstrated nematicidal properties, making it a candidate for agricultural applications.[1] It exhibits selective toxicity against plant-parasitic nematodes.[1]
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Chemical Synthesis: It is a versatile intermediate for the synthesis of more complex organic molecules.[1]
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Industrial Use: It finds applications in the production of specialty chemicals, including dyes and pigments.[1]
A Hypothetical Drug Discovery Workflow
The following diagram illustrates a potential workflow for utilizing 5-phenylpent-4-enoic acid in a drug discovery program.
Sources
- 1. Buy 5-Phenylpent-4-enoic acid | 17920-83-1; 28525-69-1 [smolecule.com]
- 2. rsc.org [rsc.org]
- 3. 5-phenylpent-4-enoic acid | CymitQuimica [cymitquimica.com]
- 4. bldpharm.com [bldpharm.com]
- 5. (4E)-5-phenylpent-4-enoic acid | 17920-83-1 [sigmaaldrich.com]
- 6. chembk.com [chembk.com]
- 7. chem.libretexts.org [chem.libretexts.org]
